molecular formula C12H18O4 B169865 11-hydroxyjasmonic acid CAS No. 140447-14-9

11-hydroxyjasmonic acid

Cat. No.: B169865
CAS No.: 140447-14-9
M. Wt: 226.27 g/mol
InChI Key: KLPBEXRQJBKPDM-JQQSAOSDSA-N
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Description

11-Hydroxyjasmonic acid is a derivative of jasmonic acid, a well-known plant hormone involved in various physiological processes. This compound is part of the jasmonate family, which plays a crucial role in plant defense mechanisms, growth regulation, and stress responses. Jasmonates, including this compound, are oxylipins derived from fatty acids and are integral to the plant’s ability to respond to environmental stimuli .

Mechanism of Action

Target of Action

11-Hydroxyjasmonic acid, also known as tuberonic acid, is derived from the ubiquitously occurring jasmonic acid . The primary target of this compound is a protein called hydroxyjasmonate sulfotransferase , encoded by the gene AtST2a in Arabidopsis thaliana . This protein exhibits strict specificity for 11- and 12-hydroxyjasmonate .

Mode of Action

The interaction of this compound with its target, hydroxyjasmonate sulfotransferase, leads to the formation of its sulfonated derivative . This interaction is part of a pathway that may serve to inactivate excess jasmonic acid in plants . Alternatively, the function of AtST2a might be to control the biological activity of 12-hydroxyjasmonic acid .

Biochemical Pathways

The biotransformation of jasmonic acid involves five major reactions, one of which is the hydroxylation at carbon 11 to form this compound . This compound and its sulfonated derivative are naturally occurring in A. thaliana . The hydroxylation and sulfonation reactions might be components of a pathway that inactivates excess jasmonic acid in plants .

Pharmacokinetics

thaliana plants led to increased levels of both this compound and its sulfonated derivative .

Result of Action

The result of the action of this compound is the induction of the expression of the gene AtST2a following treatment with methyljasmonate and 12-hydroxyjasmonic acid . This indicates the existence of independent signaling pathways responding to jasmonic acid and 12-hydroxyjasmonic acid .

Action Environment

Jasmonates, including this compound, play crucial roles in several biotic and abiotic stresses . They are involved in numerous developmental processes and stress responses, and their action can be influenced by environmental factors such as light, temperature, salt, carbon dioxide, water, ozone, and soil nutrient content and availability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxyjasmonic acid typically involves the hydroxylation of jasmonic acid. One common method includes the use of specific enzymes or chemical catalysts to introduce a hydroxyl group at the 11th carbon position of jasmonic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the jasmonic acid molecule .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are designed to be cost-effective and scalable, allowing for the large-scale production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyjasmonic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of jasmonic acid, such as ketones, alcohols, and substituted jasmonates, each with distinct physiological roles and applications .

Scientific Research Applications

11-Hydroxyjasmonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 11th carbon position, which imparts distinct chemical properties and biological activities. This specific modification allows it to interact differently with receptors and enzymes compared to other jasmonates, leading to unique physiological effects and applications .

Properties

IUPAC Name

2-[(1R,2R)-2-[(Z,4S)-4-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h2-3,8-10,13H,4-7H2,1H3,(H,15,16)/b3-2-/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPBEXRQJBKPDM-JQQSAOSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC1C(CCC1=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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